{2,8-Dioxaspiro[4.5]decan-3-yl}methanol
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Overview
Description
{2,8-Dioxaspiro[4.5]decan-3-yl}methanol is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,8-Dioxaspiro[4.5]decan-3-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with formaldehyde in the presence of a catalyst to form the desired methanol derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-purity starting materials and advanced catalytic systems to achieve high efficiency and yield. The product is typically purified through distillation or recrystallization to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
{2,8-Dioxaspiro[4.5]decan-3-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The spirocyclic structure allows for various substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group typically yields aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
{2,8-Dioxaspiro[4.5]decan-3-yl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of {2,8-Dioxaspiro[4.5]decan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
{1,8-Dioxaspiro[4.5]decan-2-yl}methanol: Similar in structure but with different positioning of the methanol group.
{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: Contains a methyl group, which alters its chemical properties and reactivity.
Uniqueness
{2,8-Dioxaspiro[4.5]decan-3-yl}methanol is unique due to its specific spirocyclic structure and the positioning of the methanol group. This configuration imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWUDUSVWMBMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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